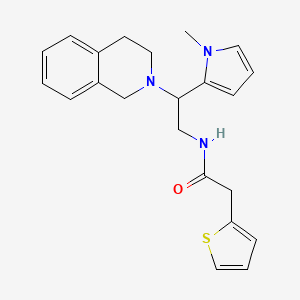
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H25N3OS and its molecular weight is 379.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is involved in the realm of organic synthesis, where its structure and chemical properties may be analyzed and utilized for various applications. This compound, due to its complex structure, may be of interest in the synthesis of novel organic molecules with potential biological or material applications. For instance, compounds with similar structural features have been synthesized and characterized for their potential as coordination complexes with metal ions, which could be explored for antioxidant activities as seen in the work of Chkirate et al. (2019), where pyrazole-acetamide derivatives showed significant antioxidant activity through various in vitro assays (Chkirate et al., 2019).
Antitumor and Antimicrobial Activities
Derivatives similar to the compound have been explored for their antitumor and antimicrobial properties. The structural motifs present in this compound, such as the dihydroisoquinolin and thiophenyl groups, can be found in molecules synthesized for their potential biological activities. For example, Alqasoumi et al. (2009) synthesized novel derivatives containing a pyrazole moiety, showing that one compound was more effective than doxorubicin as an antitumor agent (Alqasoumi et al., 2009). Similarly, Nguyen et al. (2019) synthesized compounds evaluated for their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, indicating potential therapeutic applications (Nguyen et al., 2019).
Antibacterial and Insecticidal Potential
Research into compounds with similar structures has also highlighted their potential use in antibacterial and insecticidal applications. For instance, Le et al. (2018) synthesized new quinoline derivatives and evaluated their antibacterial activity, indicating a growth inhibitory effect against Bacillus subtilis and Aspergillus niger (Le et al., 2018). This suggests that the compound could also be explored for similar biological activities, given its structural complexity and potential for chemical modification.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-24-11-4-9-20(24)21(15-23-22(26)14-19-8-5-13-27-19)25-12-10-17-6-2-3-7-18(17)16-25/h2-9,11,13,21H,10,12,14-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEWLAISHZWWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CC2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



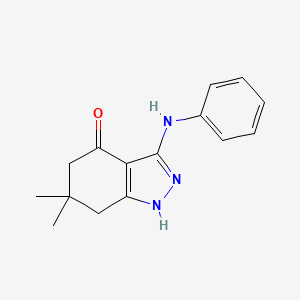

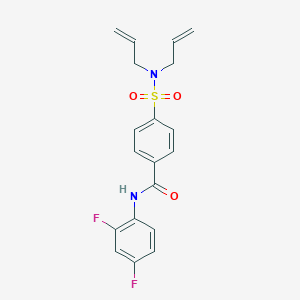
![7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2625201.png)
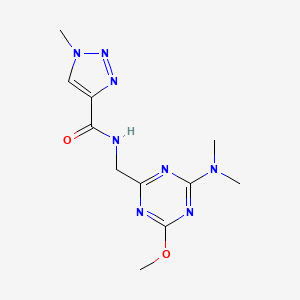
![2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2625203.png)

![5-{2-Hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625207.png)
![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2625208.png)
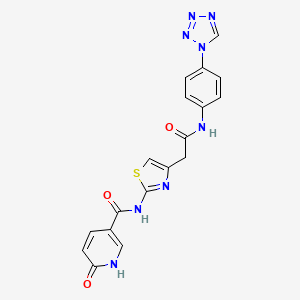

![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)